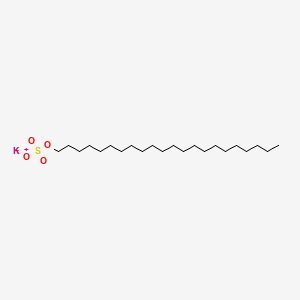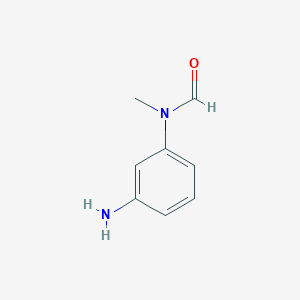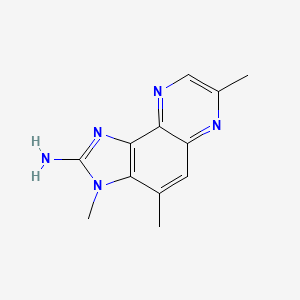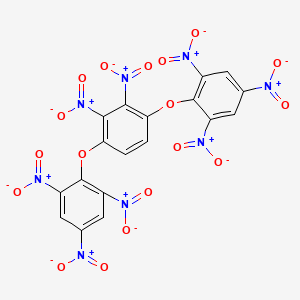
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is a complex organic compound with the molecular formula C18H6N8O18 and a molecular weight of 622.28304 . This compound is characterized by its high nitrogen content and multiple nitro groups, making it a subject of interest in various scientific fields, particularly in the study of energetic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of precursor compounds. One common method includes the nitration of 1,4-dihydroxybenzene with a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of nitration reactions safely. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions, leading to the formation of more highly nitrated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher nitrated compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of its toxicity and interaction with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include electron transfer processes and the formation of radical species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinitro-1,2-bis(2,4,6-trinitrophenoxy)benzene: Similar in structure but with different substitution patterns on the benzene ring.
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene: Another isomer with nitro groups in different positions.
Uniqueness
Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is unique due to its specific substitution pattern, which influences its reactivity and stability. This compound’s high nitrogen content and multiple nitro groups make it particularly valuable in the study of energetic materials and their applications .
Propriétés
Numéro CAS |
94248-18-7 |
|---|---|
Formule moléculaire |
C18H6N8O18 |
Poids moléculaire |
622.3 g/mol |
Nom IUPAC |
2,3-dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-9(21(31)32)17(10(4-7)22(33)34)43-13-1-2-14(16(26(41)42)15(13)25(39)40)44-18-11(23(35)36)5-8(20(29)30)6-12(18)24(37)38/h1-6H |
Clé InChI |
IYAIVFRLSPBEDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


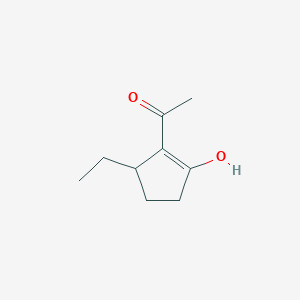



![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
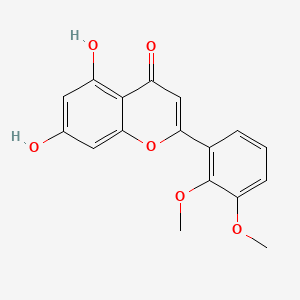
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
